1-Acetyl-5-aminoindole
Overview
Description
“1-Acetyl-5-aminoindole” is a chemical compound with the CAS Number: 16066-93-6 . It has a molecular weight of 174.2 and its IUPAC name is 1-acetyl-1H-indol-5-amine . It is a solid substance .
Synthesis Analysis
The synthesis of “1-Acetyl-5-aminoindole” involves hydrogenation of N-acetyl-5-nitroindole in the presence of 10% palladium on barium sulphate and ethanol . The mixture is stirred under a hydrogen atmosphere for 2 hours . The product is then purified by preparative HPLC .
Molecular Structure Analysis
The molecular formula of “1-Acetyl-5-aminoindole” is C10H10N2O . The average mass is 176.215 Da and the monoisotopic mass is 176.094955 Da .
Physical And Chemical Properties Analysis
“1-Acetyl-5-aminoindole” is a solid substance . It has a molecular weight of 174.2 and its IUPAC name is 1-acetyl-1H-indol-5-amine .
Scientific Research Applications
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Biological Potential of Indole Derivatives
- Application Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
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Application in Printable Multiplexed Electrochemical Biosensors
Safety And Hazards
The safety data sheet for “1-Acetyl-5-aminoindole” indicates that it is harmful if swallowed and toxic in contact with skin . It also causes serious eye irritation and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
1-(5-aminoindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKQEYHXWMJMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630635 | |
Record name | 1-(5-Amino-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-aminoindole | |
CAS RN |
16066-93-6 | |
Record name | 1-(5-Amino-1H-indol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16066-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Amino-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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